

# Application Notes and Protocols: Synthesis of Fingolimod (FTY720) Utilizing Diethylacetamidomalonate

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Compound of Interest		
Compound Name:	Diethylacetamidomalonate	
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#### Introduction

Fingolimod (FTY720), marketed as Gilenya, is an immunomodulating drug primarily used to treat relapsing-remitting multiple sclerosis (MS). It is a sphingosine-1-phosphate (S1P) receptor modulator that sequesters lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS) and subsequent inflammatory damage.[1][2][3] One common and efficient synthetic route to Fingolimod involves the use of **diethylacetamidomalonate** as a key starting material for building the 2-amino-2-alkyl-1,3-propanediol core of the molecule.[4][5]

These application notes provide a detailed overview and experimental protocols for the synthesis of Fingolimod hydrochloride starting from **diethylacetamidomalonate**. The synthesis involves a multi-step process, including alkylation, reduction, and hydrolysis.

### **Synthesis Overview**

The synthesis of Fingolimod from **diethylacetamidomalonate** can be broadly divided into the following key transformations:

 Alkylation: Diethylacetamidomalonate is alkylated with a suitable phenethyl derivative to introduce the octylphenyl side chain.



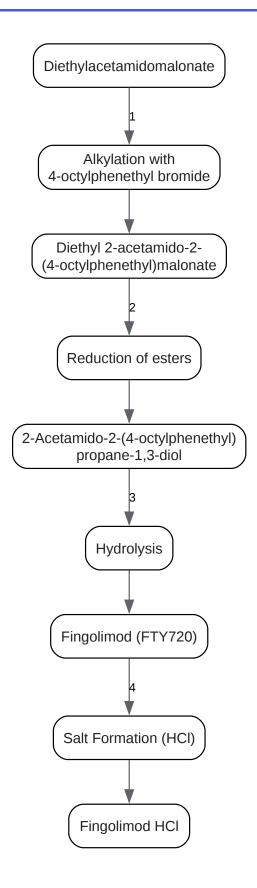




- Reduction: The ester groups of the malonate are reduced to primary alcohols, forming the 1,3-propanediol moiety.
- Hydrolysis: The acetamido group is hydrolyzed to the primary amine, yielding Fingolimod, which is then converted to its hydrochloride salt for stability and bioavailability.

The following diagram illustrates the general synthetic workflow:





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**Figure 1:** General workflow for the synthesis of Fingolimod HCl.



### **Quantitative Data Summary**

The following table summarizes the reported yields for the key steps in a representative synthesis of Fingolimod starting from **diethylacetamidomalonate**.



Step	Reaction	Starting Material	Product	Reagents and Condition s	Yield (%)	Referenc e(s)
1	Alkylation	Diethylacet amidomalo nate	Diethyl 2- acetamido- 2-(4- octylphenet hyl)malona te	1-(2- Bromoethyl )-4- octylbenze ne, Base (e.g., NaOEt)	Good	[4][7]
2	Reduction of Malonate Ester	Diethyl 2- acetamido- 2-(4- octylphenet hyl)malona te	2- Acetamido- 2-(4- octylphenet hyl)propan e-1,3-diol	Reducing agent (e.g., LiAlH4, NaBH4)	High	[4]
3	Acetylation of Diol	2- Acetamido- 2-(4- octylphenet hyl)propan e-1,3-diol	2- Acetamido- 2- (acetoxym ethyl)-4-(4- octylphenyl )butyl acetate	Acetic anhydride, Pyridine	-	[8]
4	Hydrolysis of Acetamide and Acetates	2- Acetamido- 2- (acetoxym ethyl)-4-(4- octylphenyl )butyl acetate	Fingolimod	Acid or Base (e.g., LiOH, HCl)	70	[8]



5	Salt Formation	Fingolimod	Fingolimod	HCl in an		
			Hydrochlori	organic	53.5	[8]
			de	solvent		

#### **Experimental Protocols**

The following are detailed protocols for the key steps in the synthesis of Fingolimod hydrochloride.

# Step 1: Synthesis of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate

This step involves the alkylation of **diethylacetamidomalonate** with 1-(2-bromoethyl)-4-octylbenzene.

- Materials:
  - Diethylacetamidomalonate
  - 1-(2-bromoethyl)-4-octylbenzene
  - Sodium ethoxide (NaOEt) or other suitable base
  - Anhydrous ethanol or Dimethylformamide (DMF)
- Procedure:
  - To a solution of sodium ethoxide in anhydrous ethanol, add diethylacetamidomalonate portion-wise at room temperature under an inert atmosphere.
  - Stir the resulting solution for 1 hour at room temperature.
  - Add 1-(2-bromoethyl)-4-octylbenzene dropwise to the reaction mixture.
  - Heat the reaction mixture to 60°C and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).



- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain diethyl 2-acetamido-2-(4octylphenethyl)malonate.

# Step 2: Synthesis of 2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol

This step involves the reduction of the diester to a diol.

- Materials:
  - o Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
  - Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4)
  - Anhydrous tetrahydrofuran (THF)

#### Procedure:

- Prepare a suspension of LiAlH4 in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0°C.
- Slowly add a solution of diethyl 2-acetamido-2-(4-octylphenethyl)malonate in anhydrous
   THF to the LiAlH4 suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period, monitoring by TLC.
- Cool the reaction mixture to 0°C and quench the excess LiAlH4 by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again.



- Filter the resulting precipitate and wash it thoroughly with THF.
- Concentrate the filtrate under reduced pressure to yield the crude 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol, which can be purified by crystallization.

#### **Step 3: Synthesis of Fingolimod Hydrochloride**

This final step involves the hydrolysis of the acetamido group and subsequent salt formation.

- Materials:
  - 2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol
  - Aqueous hydrochloric acid (e.g., 6N HCl) or Lithium hydroxide followed by HCl.
  - Methanol or Ethanol
- Procedure using Acid Hydrolysis:
  - Dissolve 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol in a suitable solvent like methanol.
  - Add concentrated hydrochloric acid and reflux the mixture.
  - Monitor the reaction by TLC until the starting material is consumed.
  - Cool the reaction mixture and concentrate it under reduced pressure.
  - The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield pure Fingolimod hydrochloride.
- Procedure using Base Hydrolysis followed by Salt Formation:
  - Reflux a mixture of 2-acetamido-2-(acetoxymethyl)-4-(4-octylphenyl)butyl acetate and lithium hydroxide in a methanol/water mixture.[8]
  - After the reaction is complete, perform a work-up and recrystallize the crude product from ethyl acetate to obtain Fingolimod free base.[8]



 Treat the Fingolimod free base with 1N HCl in an ethanol and diethyl ether mixture to precipitate Fingolimod hydrochloride.[8]

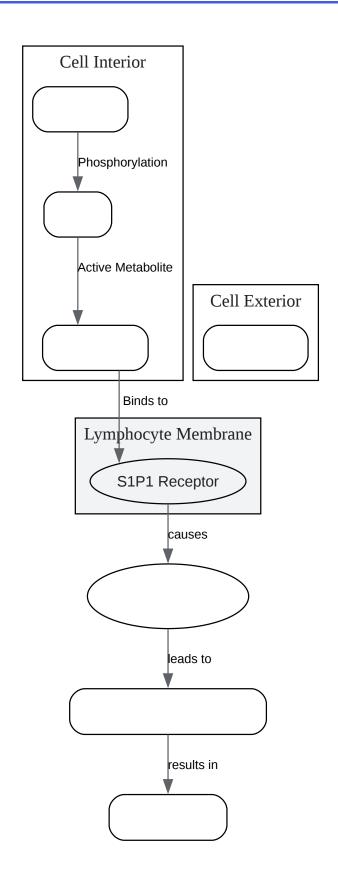
# Fingolimod's Mechanism of Action: S1P Receptor Modulation

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2, to form the active metabolite, fingolimod-phosphate.[1] Fingolimod-phosphate is a structural analog of sphingosine-1-phosphate (S1P) and acts as a functional antagonist at S1P receptors, particularly S1P receptor subtype 1 (S1P1), which is crucial for the egress of lymphocytes from lymph nodes.[1][2]

By binding to S1P1 receptors on lymphocytes, fingolimod-phosphate causes their internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that directs their exit from lymphoid tissues.[1][2] This sequestration of lymphocytes in the lymph nodes reduces their infiltration into the CNS, thereby mitigating the inflammatory processes that contribute to nerve damage in multiple sclerosis.[1][2]

The signaling pathway can be visualized as follows:





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Figure 2: Fingolimod's mechanism of action via S1P receptor modulation.



#### Conclusion

The synthesis of Fingolimod utilizing **diethylacetamidomalonate** offers a reliable and scalable route to this important therapeutic agent. The protocols outlined in these application notes provide a framework for the laboratory-scale synthesis. Researchers should consult the primary literature for further details and optimization strategies. A thorough understanding of the synthetic pathway and the mechanism of action of Fingolimod is crucial for professionals involved in drug discovery and development in the field of autoimmune diseases.

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